![molecular formula C21H18N4O3S B2623361 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903717-87-2](/img/structure/B2623361.png)
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BTQ, and has been the subject of numerous studies in recent years. In
作用機序
The mechanism of action of 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that BTQ may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, BTQ may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTQ may exert its neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that BTQ can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BTQ has been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTQ has been found to protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of using 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, BTQ has been found to be stable under various conditions, making it suitable for use in long-term experiments. However, one limitation of using BTQ in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are numerous future directions for the study of 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One potential direction is the further exploration of its anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of BTQ, which may lead to the development of new therapeutic applications. Furthermore, the potential use of BTQ as a neuroprotective agent warrants further investigation. Finally, the development of new synthesis methods for BTQ may lead to the production of more efficient and cost-effective compounds.
合成法
The synthesis of 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a multistep process that includes the reaction of piperidine with benzo[d]thiazole-2-carbonyl chloride, followed by the reaction of the resulting product with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The final product is obtained through the purification of the reaction mixture using column chromatography. This method has been optimized to produce high yields of pure BTQ.
科学的研究の応用
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has shown potential in various scientific research fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, BTQ has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Furthermore, BTQ has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-19-14-5-1-2-6-15(14)23-21(28)25(19)13-9-11-24(12-10-13)20(27)18-22-16-7-3-4-8-17(16)29-18/h1-8,13H,9-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIZHXDEUFUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)

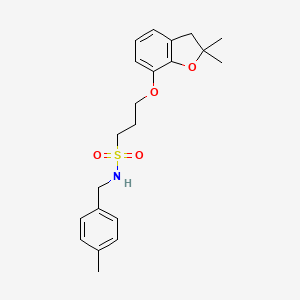
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
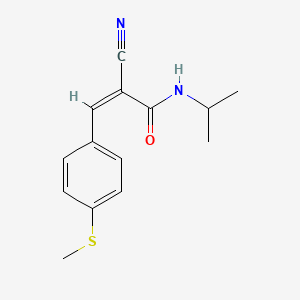
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
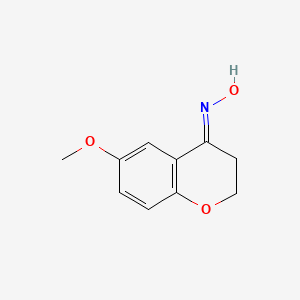
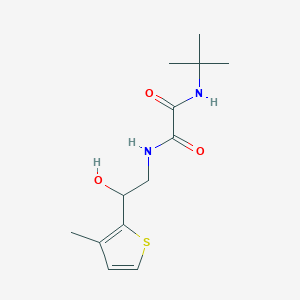
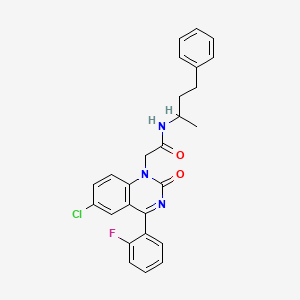
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)
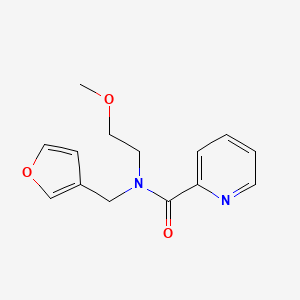
![{2-[3-(2-Methyl-benzoyl)-thioureido]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2623299.png)
![(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2623300.png)
![N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2623301.png)